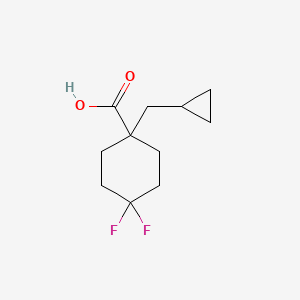

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. For example, 1-(aminomethyl)cyclopropanecarboxylic acid is synthesized from cyanoacetate and dibromoethane, indicating that halogenated precursors and nucleophilic substitution reactions may be involved in the synthesis of cyclopropane-containing compounds . This suggests that similar methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

Cyclopropane rings are known for their unique geometry and electronic properties due to the ring strain and bent bonds. The papers discuss the molecular geometries of various cyclopropane derivatives, such as the formation of eight-membered hydrogen-bonded rings in β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid . This information implies that 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid may also exhibit unique structural features due to the presence of the cyclopropane ring.

Chemical Reactions Analysis

Cyclopropane-containing compounds can participate in various chemical reactions, often due to the reactivity of the strained ring. For instance, cyclopropane-1,1-dicarboxylic acid (CDA) and its analogs have been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase in apple, which is involved in ethylene production . This indicates that cyclopropane derivatives can interact with biological molecules and may have potential as enzyme inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by their substituents. For example, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests show different host-guest stoichiometries and hydrogen bonding patterns . This suggests that the physical properties such as solubility and crystallinity of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid could be significantly affected by its cyclopropane and difluorocyclohexane moieties.

Applications De Recherche Scientifique

Ethylene Precursor Role in Plants

- Ethylene Production in Wheat Leaves : 1-Aminocyclopropane-1-carboxylic acid, a structural analog of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, was shown to be a precursor to ethylene in wheat leaves, converting into a metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid (Hoffman, Yang, & McKeon, 1982).

Biological Activities and Synthesis

- Diverse Biological Activities : Compounds with the cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, demonstrate a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. These compounds are isolated from plants and microorganisms and have been studied for their total synthesis and biological effects (Coleman & Hudson, 2016).

Chemical Properties and Synthesis

- Koch-Haaf Carboxylation Studies : The Koch-Haaf carboxylation process involving 1-alkylcyclohexanemethanols and 1-(1-alkylcyclohexane)ethanols was investigated, providing insights into the chemical behavior of similar cyclopropane-based compounds (Peters & Bekkum, 2010).

Role as a Growth Regulator

- Ethylene-Independent Signaling Role : Research has indicated that 1-Aminocyclopropane 1-carboxylic acid (ACC), structurally similar to 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, has a role in plant growth and development beyond its function as an ethylene precursor. This includes involvement in cell wall signaling and pathogen virulence (Polko & Kieber, 2019).

Mécanisme D'action

Target of Action

Cyclopropane-containing compounds are known to interact with a variety of biological targets, depending on their specific structures and functional groups .

Mode of Action

It’s known that cyclopropane rings, such as the one present in this compound, can undergo reactions with carbenes . Carbenes are highly reactive species that can insert into C-H bonds, leading to the formation of cyclopropane rings . This reaction is stereospecific, meaning it retains the stereochemistry of the double bond .

Biochemical Pathways

For instance, cyclopropane fatty acids are produced by a small number of plants, primarily in the order Malvidae . The unique strained ring cyclopropyl structure is easily opened by hydrogenation; the resulting methyl branched-chain fatty acids possess a beneficial balance of chemical and physical properties characteristic of unsaturated fatty acids while retaining oxidative stabilities similar to saturated fatty acids .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its molecular structure, and the presence of functional groups such as carboxylic acids can affect its absorption and distribution .

Result of Action

The presence of the cyclopropane ring and carboxylic acid functional group suggests that it may participate in a variety of chemical reactions and potentially interact with various cellular targets .

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2O2/c12-11(13)5-3-10(4-6-11,9(14)15)7-8-1-2-8/h8H,1-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWUJRHBDJGUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCC(CC2)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176431 | |

| Record name | Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1389315-09-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

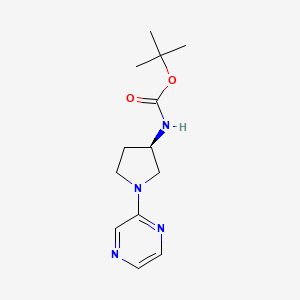

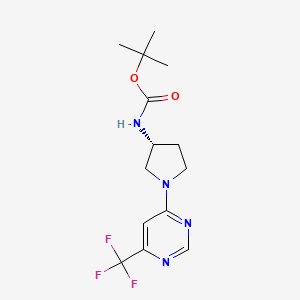

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)

![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)

![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)

![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)

![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)